molecular formula C29H28N2O4 B2600060 N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898343-99-2

N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2600060
CAS No.: 898343-99-2
M. Wt: 468.553
InChI Key: HTDZUUZVJLOPMX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an ethyl group, a methylbenzoyl group, and a dihydroquinolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinolinone core, followed by the introduction of the ethyl and methylbenzoyl groups through Friedel-Crafts acylation. The final step involves the attachment of the ethoxyphenyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium ethoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide: This compound shares the ethoxyphenyl group but differs in the rest of its structure.

    N-(4-ethoxyphenyl)-N’-(4-methyl-1-piperazinyl)thiourea: Another compound with an ethoxyphenyl group, but with a different functional group arrangement.

Uniqueness

N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4/c1-4-20-8-15-26-24(16-20)29(34)25(28(33)21-9-6-19(3)7-10-21)17-31(26)18-27(32)30-22-11-13-23(14-12-22)35-5-2/h6-17H,4-5,18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDZUUZVJLOPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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